molecular formula C20H18N6OS B2673554 4-[(1H-imidazol-1-yl)methyl]-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide CAS No. 2380190-80-5

4-[(1H-imidazol-1-yl)methyl]-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide

Cat. No.: B2673554
CAS No.: 2380190-80-5
M. Wt: 390.47
InChI Key: AKQGKPNVYJZMHD-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide is a complex organic compound that features a unique combination of imidazole, thienopyrimidine, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their sequential coupling. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzoyl chloride to form the imidazole-benzamide intermediate. This intermediate is then reacted with thieno[3,2-d]pyrimidine-4-yl azetidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield N-oxide derivatives, while reduction of nitro groups can produce amine derivatives .

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties[][6].

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thienopyrimidine moiety can interact with nucleic acids or proteins. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(1H-imidazol-1-yl)methyl]-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide lies in its combination of three distinct moieties, each contributing to its overall chemical and biological properties.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-20(15-3-1-14(2-4-15)9-25-7-6-21-13-25)24-16-10-26(11-16)19-18-17(5-8-28-18)22-12-23-19/h1-8,12-13,16H,9-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQGKPNVYJZMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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